3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide
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Overview
Description
“3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide” is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl group, tert-butyl groups, and the hydroxybenzamide moiety. Common reagents include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybenzamide moiety.
Reduction: Reduction reactions could target the carbonyl groups within the pyrimidine ring.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
Medically, the compound could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group might enhance binding affinity, while the pyrimidine core could interact with active sites. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzamide: Lacks the pyrimidine and fluorophenyl groups.
N-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl: Lacks the tert-butyl and hydroxybenzamide groups.
Uniqueness
The uniqueness of “3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide” lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
595558-86-4 |
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Molecular Formula |
C27H33FN4O4 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-[1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C27H33FN4O4/c1-26(2,3)18-13-15(14-19(21(18)33)27(4,5)6)23(34)30-20-22(29-7)32(25(36)31(8)24(20)35)17-11-9-16(28)10-12-17/h9-14,29,33H,1-8H3,(H,30,34) |
InChI Key |
JXASVCWDUWMNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)NC |
Origin of Product |
United States |
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